Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
Description
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly as a dye. The compound’s structure includes a combination of azo, nitro, and bromine groups, which contribute to its unique chemical behavior and applications.
Properties
CAS No. |
37395-76-9 |
|---|---|
Molecular Formula |
C19H21BrN6O8 |
Molecular Weight |
541.3 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21BrN6O8/c1-11(29)21-14-9-16(24(3-5-27)4-6-28)18(34-2)10-15(14)22-23-19-13(20)7-12(25(30)31)8-17(19)26(32)33/h7-10,27-28H,3-6H2,1-2H3,(H,21,29) |
InChI Key |
OGRKIVPKJJWCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-[5-[bis(2-hydroxyethyl)amino]-4-methoxyaniline] under alkaline conditions. This step forms the azo linkage, resulting in the desired azo compound.
Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The bromine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the bromine atom with nucleophiles, forming various substituted derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H21BrN6O8
- Molecular Weight : 541.3 g/mol
- CAS Number : 12239-34-8
- IUPAC Name : Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]
This compound is also known as Disperse Blue 79 and is primarily used in dye applications due to its azo structure, which imparts vibrant colors.
Anticancer Activity
Recent studies have highlighted the anticancer properties of acetamide derivatives. For instance, research demonstrated that compounds with similar structures exhibited significant growth inhibition against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways.
| Compound | Cancer Cell Lines Tested | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These findings suggest that the acetamide derivative could be a lead compound for further drug development in oncology .
Antioxidant and Anti-inflammatory Properties
Acetamide derivatives have also been evaluated for their antioxidant and anti-inflammatory activities. In vitro studies indicated that these compounds can scavenge free radicals and reduce oxidative stress markers in macrophages. The results showed a significant decrease in reactive oxygen species (ROS) production, indicating their potential therapeutic use in conditions associated with oxidative stress .
Ecotoxicology Assessments
The environmental impact of acetamide derivatives has been assessed under the Canadian Environmental Protection Act. The compound was identified as having persistent and bioaccumulative characteristics, raising concerns about its ecological effects. Studies suggest that while it is not a high priority for human health risk assessment, its ecological risks must be monitored due to its potential toxicity to non-human organisms .
Dyeing Industry
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl] is primarily used as a dye in textiles. Its azo structure allows for strong coloration properties, making it suitable for various fabrics. However, environmental regulations necessitate careful management of its use to prevent water contamination .
Synthesis of New Materials
The compound has been utilized in synthesizing new materials with desired optical properties. Research indicates that incorporating acetamide derivatives into polymer matrices can enhance their thermal stability and UV resistance. This application is particularly relevant in developing advanced coatings and composites for industrial use .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of acetamide derivatives and their anticancer activities against multiple cell lines. The results indicated a correlation between structural modifications and enhanced biological activity, leading to the identification of promising candidates for further development .
Case Study 2: Environmental Risk Assessment
A comprehensive screening assessment conducted by Health Canada evaluated the ecological risks associated with Disperse Blue 79. The findings underscored the need for ongoing monitoring due to its potential persistence in the environment and toxicity to aquatic life .
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and nitro groups. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro groups can also be reduced to amino groups, which may participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Disperse Blue 79: Another azo dye with similar applications in the textile industry.
Acetamide, N-(2-hydroxyethyl)-: A simpler acetamide derivative used in various industrial applications.
Uniqueness
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. The presence of both azo and nitro groups, along with the bromine atom, makes it distinct from simpler azo compounds and other acetamide derivatives.
This compound’s versatility in chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications.
Biological Activity
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- (commonly referred to as Disperse Blue 79), is a synthetic organic compound primarily used in dye applications. Its complex structure includes both azo and amine functionalities, which contribute to its biological activity. This article reviews the biological properties, ecological risks, and potential health impacts associated with this compound based on diverse research findings.
- Molecular Formula : C20H23BrN6O8
- Molecular Weight : 555.336 g/mol
- CAS Number : 12239-34-8
Ecotoxicological Profile
Disperse Blue 79 has been assessed for its ecological impact as part of the Canadian Environmental Protection Act (CEPA). The substance was identified as having potential for persistence and bioaccumulation in aquatic environments, raising concerns about its toxicity to non-human organisms. The screening assessment indicated that while it poses a low risk to human health, its environmental effects warrant further investigation .
Table 1: Ecotoxicological Data Summary
| Parameter | Value |
|---|---|
| Persistence | High |
| Bioaccumulation Potential | Moderate |
| Toxicity to Aquatic Life | High |
| Human Health Risk | Low |
The biological activity of Disperse Blue 79 can be attributed to its interaction with cellular components. The azo group in its structure can undergo reduction to form aromatic amines, which are known to exhibit various biological activities, including mutagenicity and carcinogenicity. Studies have shown that azo compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells .
Case Studies
-
Mutagenicity Tests :
A study evaluated the mutagenic potential of Disperse Blue 79 using the Ames test. Results indicated that the compound exhibited mutagenic effects in certain strains of Salmonella typhimurium when activated by metabolic enzymes, suggesting a potential risk for genetic mutations . -
Aquatic Toxicity Assessment :
Research conducted on aquatic organisms revealed that Disperse Blue 79 significantly affected the growth and reproduction of Daphnia magna at concentrations above 10 mg/L. The compound's toxicity was attributed to its ability to disrupt endocrine functions in these organisms . -
Human Cell Line Studies :
In vitro studies using human liver cell lines demonstrated that exposure to Disperse Blue 79 resulted in increased levels of oxidative stress markers. This suggests that prolonged exposure may lead to cellular damage and contribute to liver-related diseases .
Regulatory Status
Disperse Blue 79 has been classified under various chemical inventories globally but has not been prioritized for extensive human health risk assessments due to its limited exposure routes in commercial applications. However, its ecological categorization necessitates monitoring and regulation under environmental protection laws .
Q & A
Basic: What are the critical steps in synthesizing this acetamide derivative, and how can purity be ensured?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with azo coupling between a diazonium salt and a phenolic/amine precursor, followed by functional group modifications. Key steps include:
- Azo bond formation : Use diazotization of 2-bromo-4,6-dinitroaniline under acidic conditions (0–5°C) followed by coupling with a bis(2-hydroxyethyl)amino-substituted acetamide intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Purity validation : HPLC with UV detection (λ = 450–550 nm for azo compounds) and elemental analysis (C, H, N) to confirm ≥95% purity .
- Yield optimization : Apply factorial design (e.g., Taguchi method) to test variables like temperature, solvent ratio, and catalyst concentration .
Basic: How to characterize the electronic effects of substituents on the azo group's stability?
Methodological Answer:
The bromo and nitro groups at the 2-, 4-, and 6-positions create strong electron-withdrawing effects, stabilizing the azo linkage but increasing susceptibility to photodegradation. Methodological approaches include:
- Spectroscopic analysis : UV-Vis spectroscopy (λmax shifts under varying pH) and FT-IR (N=N stretching at ~1450–1550 cm⁻¹) to assess electronic environments .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and charge distribution on the azo group .
- Comparative synthesis : Synthesize analogs (e.g., replacing Br with Cl or NO₂ with OCH₃) to isolate substituent effects .
Advanced: How to design experiments to optimize reaction conditions for higher yield?
Methodological Answer:
Use Design of Experiments (DoE) frameworks to systematically explore variables:
- Factors : Temperature, solvent polarity (e.g., DMF vs. ethanol), catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships between variables and yield .
- Validation : Replicate center points to assess reproducibility. For example, a 2⁴ factorial design with 16 runs and 3 center points can identify optimal conditions (e.g., 70°C, 12 h, 5 mol% Cu catalyst) .
Advanced: What strategies address discrepancies in spectroscopic data between predicted and observed structures?
Methodological Answer:
Discrepancies often arise from tautomerism, solvatomorphism, or impurities. Resolve via:
- Multi-technique validation : Cross-check NMR (¹H/¹³C), high-resolution MS, and X-ray crystallography (if crystalline) .
- Computational cross-referencing : Compare experimental IR/UV spectra with simulated spectra from Gaussian or ORCA software .
- Controlled degradation studies : Heat or light exposure to isolate degradation products, then analyze via LC-MS to identify competing pathways .
Basic: What are the key functional groups affecting solubility and reactivity?
Methodological Answer:
Critical groups include:
- Azo (-N=N-) : Governs π-π stacking and redox activity.
- Bromo and nitro substituents : Increase hydrophobicity but reduce solubility in polar solvents.
- Hydroxyethyl groups : Enhance water solubility via hydrogen bonding.
Methodology : - Solubility testing : Use Hansen solubility parameters (δD, δP, δH) in solvents like DMSO, acetone, and water.
- Reactivity assays : Track azo reduction kinetics (e.g., with Na₂S₂O₄) via UV-Vis decay curves .
Advanced: How to use computational chemistry to predict reaction pathways for this compound?
Methodological Answer:
Leverage reaction path search algorithms :
- Quantum chemical calculations : Use the Artificial Force Induced Reaction (AFIR) method in GRRM17 software to locate transition states and intermediates .
- Kinetic modeling : Compute activation energies (ΔG‡) for azo bond cleavage or nitro group reduction using MOPAC or Gaussian .
- Feedback loops : Integrate experimental data (e.g., HPLC yields) into computational models to refine predictions iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
